molecular formula C10H18O2 B14392422 3-Methyl-2-(prop-2-EN-1-YL)hexanoic acid CAS No. 88374-63-4

3-Methyl-2-(prop-2-EN-1-YL)hexanoic acid

Cat. No.: B14392422
CAS No.: 88374-63-4
M. Wt: 170.25 g/mol
InChI Key: BLDYOEDBZYYASE-UHFFFAOYSA-N
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Description

3-Methyl-2-(prop-2-EN-1-YL)hexanoic acid is an organic compound with the molecular formula C10H18O2 It is a derivative of hexanoic acid, featuring a methyl group and a prop-2-en-1-yl group attached to the hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(prop-2-EN-1-YL)hexanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of hexanoic acid derivatives with appropriate alkylating agents under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using specialized equipment to ensure precise control over reaction parameters. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(prop-2-EN-1-YL)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Methyl-2-(prop-2-EN-1-YL)hexanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(prop-2-EN-1-YL)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Hexanoic acid: A simple carboxylic acid with a six-carbon chain.

    3-Methylhexanoic acid: A derivative of hexanoic acid with a methyl group at the third carbon.

    2-Propenyl hexanoate: An ester formed from hexanoic acid and prop-2-en-1-ol.

Uniqueness

3-Methyl-2-(prop-2-EN-1-YL)hexanoic acid is unique due to the presence of both a methyl group and a prop-2-en-1-yl group, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

88374-63-4

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3-methyl-2-prop-2-enylhexanoic acid

InChI

InChI=1S/C10H18O2/c1-4-6-8(3)9(7-5-2)10(11)12/h5,8-9H,2,4,6-7H2,1,3H3,(H,11,12)

InChI Key

BLDYOEDBZYYASE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(CC=C)C(=O)O

Origin of Product

United States

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